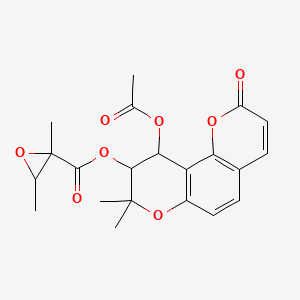
Cartilaginomarginadin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cartilaginomarginadin is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Engineered Cartilage Constructs
Functional cartilaginous constructs, cultivated in bioreactors from chondrocytes on polymeric scaffolds, are significant in scientific research and tissue repair. These constructs involve gradual scaffold degradation while cells regenerate tissue matrix, composed of glycosaminoglycan (GAG) and type II collagen. A mathematical model developed in this context provides insights into the concentrations of oxygen and GAG in growing tissue, offering a basis for optimizing cultivation conditions (Obradovic et al., 2000).
2. Antiangiogenic and Anticancer Molecules in Cartilage
Research on the avascular nature of cartilage has led to insights into antiangiogenic applications, potentially beneficial for cancer treatment. Molecules like thrombospondin-1, chondromodulin-1, and endostatin have shown antiangiogenic or antitumor properties in vitro and preclinical trials, highlighting the potential of cartilage components in developing anticancer therapies (Patra & Sandell, 2012).
3. Cartilage Repair: Basic Science and Clinical Progress
Articular cartilage repair involves understanding spontaneous repair responses and various surgical interventions. This includes biologically-based approaches like growth-factor-based treatments and cell transplantation, emphasizing the socio-economic importance of these therapeutic strategies in treating joint diseases and traumas (Hunziker, 2002).
4. In Vitro Modulation of Chondrogenesis
Cartilage tissue engineering can provide functional constructs for in vitro studies of chondrogenesis and potentially for in vivo articular cartilage repair. Research has focused on how cultivation conditions, cell seeding density, scaffold types, biochemical signals, and hydrodynamic forces influence the structural and functional properties of engineered cartilage (Freed et al., 1999).
5. Cartilage Tissue Engineering in Space
Studies conducted on the Mir Space Station investigated tissue engineering of cartilage in microgravity. The findings provide insights into the feasibility of long-term cell culture in space and the effects of spaceflight on the growth and function of musculoskeletal tissue, with implications for both space missions and clinical medicine (Freed et al., 1997).
Eigenschaften
CAS-Nummer |
113500-35-9 |
|---|---|
Produktname |
Cartilaginomarginadin |
Molekularformel |
C21H22O8 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C21H22O8/c1-10-21(5,28-10)19(24)27-18-17(25-11(2)22)15-13(29-20(18,3)4)8-6-12-7-9-14(23)26-16(12)15/h6-10,17-18H,1-5H3 |
InChI-Schlüssel |
JATBXVRRSYYPIL-RZZNUNEXSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C |
Kanonische SMILES |
CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cartilaginomarginadin; Yama-Ninjin 1. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



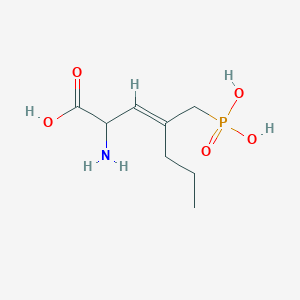
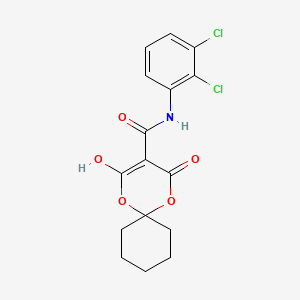
![[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid](/img/structure/B1668505.png)
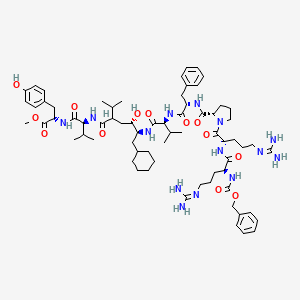
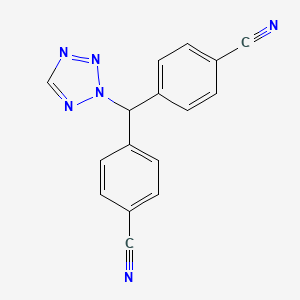
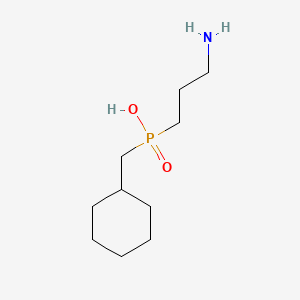
![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)
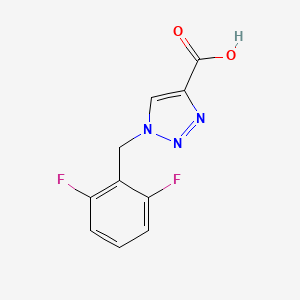
![3-[(3,4-Dichlorophenyl)methylamino]propyl-(diethoxymethyl)phosphinic acid](/img/structure/B1668517.png)
![5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B1668519.png)
![Acetyl-NH-val-cyclohexyl-CH2[nch2choh]CH2-benzyl-val-NH-acetyl](/img/structure/B1668520.png)
![cyclohexylmethyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1668521.png)
![N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine](/img/structure/B1668524.png)
![tert-butyl N-[(2S,3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1668525.png)